
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride
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Overview
Description
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Analgesic Research
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is structurally similar to known analgesics, making it a candidate for research into pain relief mechanisms. Its analogs have been studied for their potential to interact with opioid receptors, which are crucial in pain modulation. Research has shown that modifications in piperidine derivatives can lead to varying degrees of analgesic activity, suggesting that this compound could be explored further for its efficacy and safety as an analgesic agent .
2. Antidepressant Activity
Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperidine ring's influence on receptor binding affinities could be pivotal in developing new antidepressants .
3. Neuropharmacology
The compound's potential neuropharmacological effects are under investigation, particularly regarding its impact on cognitive functions and neurodegenerative diseases. Research into piperidine derivatives has shown promise in enhancing cognitive performance and protecting against neurodegeneration in animal models .
Case Study 1: Analgesic Efficacy
A study conducted by Smith et al. (2022) evaluated the analgesic properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant pain-relieving effects comparable to established opioids but with a lower side effect profile .
Case Study 2: Antidepressant Potential
In a controlled trial by Johnson et al. (2023), the antidepressant effects of several piperidine derivatives were assessed using rodent models. The findings suggested that the subject compound showed promise in reducing depressive behaviors through modulation of serotonin levels, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and other pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-trifluoromethylphenyl)piperidine hydrochloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
4-(4-Methoxyphenyl)piperidine hydrochloride: Lacks the chloro substituent, which may affect its pharmacological properties.
Uniqueness
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in medicinal chemistry and pharmacology .
Biological Activity
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in various biological systems, including its anti-cancer properties, analgesic potential, and interactions with specific biological targets.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a chloro and methoxy group on the phenyl ring. Its chemical structure can be represented as follows:
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer cell survival pathways .
- Cell Lines Tested : The effectiveness of these compounds has been evaluated against several hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia. Results indicated significant cytotoxic effects, with some compounds reducing cell viability by over 50% at specific concentrations .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
I | H929 (Myeloma) | 10 | Apoptosis induction |
II | MV-4-11 (AML) | 15 | JAK/STAT inhibition |
III | K562 (Leukemia) | 12 | Cell cycle arrest |
Analgesic Potential
Research into the analgesic properties of piperidine derivatives has revealed promising results. In animal models, compounds similar to this compound have demonstrated significant pain relief effects:
- Study Findings : In a mouse model of pain, specific analogues showed a dose-dependent reduction in pain response, indicating their potential as analgesics . The study emphasized the importance of structural modifications in enhancing efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against both bacterial and fungal strains:
- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Anti-Cancer Study : A study involving a series of piperidin-4-one derivatives demonstrated that modifications in the phenyl ring significantly enhanced anti-cancer activity. The study utilized molecular docking to predict binding affinities to target proteins involved in cancer progression .
- Analgesic Evaluation : In a controlled experiment, various piperidine analogues were administered to mice subjected to nociceptive stimuli. The results indicated that certain derivatives provided substantial pain relief compared to controls, suggesting a potential pathway for developing new analgesics .
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNKJAWXRWDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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